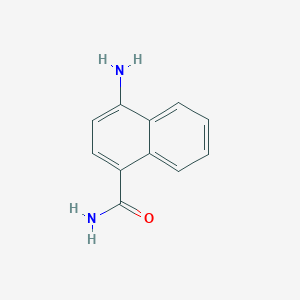

4-Amino-1-naphthamide

Description

Historical Trajectory and Evolution of Naphthamide Research in Chemical Biology

Within the vast field of chemical biology, the exploration of naphthalimide derivatives as biologically active agents has a more recent, yet significant, history. The 1,8-naphthalimides, a class of compounds to which 4-Amino-1-naphthamide belongs, first emerged as promising candidates for therapeutic applications in the 1970s. sci-hub.sescispace.com The initial design strategy by researchers such as Braña and coworkers was innovative, involving the incorporation of structural features from various known anticancer agents into a single naphthalimide framework. sci-hub.sescispace.com

Early structure-activity relationship (SAR) studies identified key molecular features necessary for the anticancer properties of these compounds. These included the presence of a basic side chain and the specific substitution pattern on the naphthalene (B1677914) ring system. scispace.com For instance, 3-nitro substituted naphthalimides were often found to exhibit greater anti-tumor activity than their 4-nitro counterparts, a difference attributed to more effective stacking interactions with DNA. scispace.com This foundational research into the DNA-binding properties and cytotoxic activities of various naphthalimide derivatives paved the way for the investigation of a wide array of analogues, including this compound, for diverse pharmacological purposes. sci-hub.sersc.org The field has expanded significantly, with a surge in publications since 2020, reflecting new insights into their biomedical applications. rsc.org

Contemporary Significance of this compound as a Chemical Entity in Biomedical Research

In the contemporary research landscape, this compound, also known as 4-amino-1,8-naphthalimide (B156640) or 4-ANI, has garnered considerable attention for its dual role as a potent enzyme inhibitor and a fluorescent probe. nih.govnih.govcaymanchem.comnih.gov This dual functionality makes it a valuable tool in biomedical research, particularly in the field of oncology.

A primary area of its significance lies in its potent inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. nih.govcaymanchem.commedchemexpress.com By inhibiting PARP, this compound can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing the efficacy of these treatments. nih.govcaymanchem.com Research has shown that this compound is a remarkably potent PARP inhibitor, being approximately 1000-fold more effective than the benchmark inhibitor 3-aminobenzamide (B1265367) in living cells. nih.gov It effectively blocks radiation-induced PARP activity at nanomolar concentrations and acts as a radiation sensitizer, significantly increasing the cell-killing effects of gamma-irradiation in various cancer cell lines without being cytotoxic on its own at effective concentrations. nih.govcaymanchem.com

| Cell Line | Sensitizer Enhancement Ratio (at 20 µM 4-ANI) | Reference |

| V79 (Hamster Lung Fibroblasts) | 1.3 | nih.gov |

| R3327-AT1 (Rat Prostate Carcinoma) | 1.5 | nih.gov |

| DU145 (Human Prostate Carcinoma) | 1.3 | nih.gov |

Beyond its therapeutic potential, the inherent fluorescence of the 4-amino-1,8-naphthalimide scaffold makes it a valuable tool for cellular imaging. nih.govnih.govresearchgate.netbeilstein-journals.org The strong fluorescence and photostability of 1,8-naphthalimide (B145957) derivatives allow for real-time visualization of their uptake and localization within cells. scispace.combeilstein-journals.org Researchers have capitalized on this property by developing conjugates of this compound, such as those linked with ferrocene (B1249389), to create multi-targeted agents that combine anticancer activity with fluorescent imaging capabilities. nih.govnih.gov These fluorescent properties have also been harnessed to create sensors for monitoring intracellular pH, particularly within lysosomes. researchgate.netscilit.com

| Property | Value | Reference |

| PARP Inhibition (IC50) | 180 nM | caymanchem.comtargetmol.com |

| Fluorescence Quantum Yield (in DMSO) | 0.45 | vulcanchem.com |

Identification of Critical Knowledge Gaps and Strategic Directions for Future Research Initiatives concerning this compound

Despite the significant progress in understanding the biomedical applications of this compound, several knowledge gaps remain, pointing toward strategic directions for future research.

Critical Knowledge Gaps:

Comprehensive Mechanistic Understanding: While PARP inhibition is a primary mechanism of action, a complete understanding of all its molecular targets and signaling pathways is not yet fully elucidated. The full spectrum of its on-target and potential off-target effects requires further investigation.

In Vivo Efficacy and Pharmacokinetics: Much of the current data is derived from in vitro cell culture studies. nih.govnih.gov There is a need for more extensive in vivo studies in animal models to evaluate the compound's efficacy, biodistribution, metabolism, and potential long-term effects.

Resistance Mechanisms: As with many anticancer agents, the potential for cancer cells to develop resistance to this compound or its derivatives is a critical area that remains largely unexplored.

Strategic Directions for Future Research:

Development of Advanced Derivatives: A promising future direction is the design and synthesis of novel derivatives and conjugates to enhance potency, selectivity, and therapeutic index. nih.govnih.gov The creation of hybrid molecules, such as the ferrocenyl conjugates, demonstrates the potential to develop multi-targeted agents with combined therapeutic and diagnostic (theranostic) capabilities. nih.gov

Targeted Drug Delivery Systems: To improve tumor-specific delivery and minimize potential systemic effects, future research could focus on conjugating this compound to nanoparticles or other targeted delivery vectors. vulcanchem.com

Expansion to Other Therapeutic Areas: Given the broad range of biological activities reported for the naphthalimide scaffold, including analgesic and antimicrobial properties, exploring the potential of this compound in diseases other than cancer is a logical next step. rsc.orgresearchgate.net

Advanced Fluorescent Probes: Further development of this compound-based structures as sophisticated fluorescent probes for advanced cellular imaging and as sensors for various biological analytes and processes represents a significant area of opportunity. researchgate.netbeilstein-journals.org

Optimization of Synthesis: Research into more efficient, scalable, and cost-effective synthetic routes is crucial for facilitating broader research and potential future clinical development. rsc.orgclausiuspress.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-aminonaphthalene-1-carboxamide |

InChI |

InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14) |

InChI Key |

NKRUPIREZPFKBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Amino 1 Naphthamide

Established and Emerging Synthetic Routes for the Preparation of 4-Amino-1-naphthamide

The preparation of the 4-amino-1,8-naphthalimide (B156640) core, a crucial precursor for this compound, can be achieved through various synthetic pathways, ranging from traditional multi-step procedures to more efficient one-pot approaches.

Multi-step and Convergent Synthetic Strategies

Conventional methods for synthesizing the 4-amino-1,8-naphthalimide framework often involve multi-step reaction sequences. A common strategy begins with the nitration of acenaphthene (B1664957), followed by oxidation to yield 4-nitro-1,8-naphthalic anhydride (B1165640). Subsequent reduction of the nitro group furnishes 4-amino-1,8-naphthalic anhydride, which can then be converted to the desired naphthalimide derivatives. google.com A notable three-step laboratory synthesis starting from acenaphthene involves nitration, oxidation, and reduction to produce 4-amino-1,8-naphthalic anhydride. clausiuspress.com

Another prevalent two-step approach utilizes 4-chloro-1,8-naphthalic anhydride as the starting material. rsc.org The initial step involves the condensation of the anhydride with an appropriate amine to form the corresponding 4-chloro-1,8-naphthalimide. The subsequent step is a nucleophilic substitution of the chlorine atom with an amino group. rsc.orgbeilstein-journals.org

One-Pot and Facile Synthetic Approaches

To enhance efficiency and simplify the synthetic process, one-pot methodologies have been developed. A notable one-pot strategy has been reported for the synthesis of N-alkyl-1,8-naphthalimide-based Tröger's bases, which proceeds via a nucleophilic substitution reaction. rsc.org In this process, an N-aryl-1,8-naphthalimide Tröger's base precursor is heated in a neat aliphatic primary amine, leading to the formation of the desired 4-amino-1,8-naphthalimide derivatives in high yields, ranging from 65–96%. rsc.orgresearchgate.net This approach offers a more streamlined and efficient route to these compounds, minimizing the need for extensive purification of intermediates. rsc.org

Palladium-Mediated Amination Techniques for Naphthalimide Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.orglibretexts.org This methodology has been successfully applied to the synthesis of 3-amido-1,8-naphthalimides, demonstrating its utility in the functionalization of the naphthalimide scaffold. nih.gov The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

While direct application to the synthesis of this compound from a 4-halo precursor is a promising avenue, the existing literature primarily highlights its success in the amidation at the 3-position of the naphthalimide ring. The versatility of the Buchwald-Hartwig amination suggests its potential for broader application in the synthesis of various amino-substituted naphthalimide and naphthamide derivatives. acsgcipr.org

Optimization of Reaction Conditions for Scalable Laboratory Preparation

For practical applications, the development of scalable and cost-effective synthetic routes is crucial. Research has focused on optimizing the reaction conditions for the multi-step synthesis of 4-amino-1,8-naphthalic anhydride from acenaphthene to improve yields and facilitate larger-scale laboratory preparations. clausiuspress.com The optimization of each step—nitration, oxidation, and reduction—has been systematically investigated.

| Reaction Step | Optimized Yield |

| Nitration | Up to 92.16% |

| Oxidation | Up to 59.49% |

| Reduction | Up to 77.47% |

Table 1: Optimized yields for the scalable laboratory synthesis of 4-amino-1,8-naphthalic anhydride from acenaphthene. clausiuspress.com

These optimized conditions are instrumental in providing a more accessible and economical supply of the key precursor for the synthesis of this compound and its derivatives. clausiuspress.com

Design and Synthesis of Structurally Modified this compound Analogues

The functionalization of the naphthyl ring allows for the fine-tuning of the physicochemical properties of this compound, leading to the development of novel analogues with tailored characteristics.

Naphthyl Ring Substitution and Functionalization

Substitution on the naphthalene (B1677914) core of 1,8-naphthalimide (B145957) derivatives can be achieved through various synthetic transformations. For instance, the synthesis of 3-amino-4-bromo-1,8-naphthalimide demonstrates the feasibility of introducing substituents onto the aromatic ring. nih.gov This was accomplished through a sequence of bromination, nitration, and reduction reactions starting from 1,8-naphthalimide. nih.gov

The introduction of different electron-donating or electron-accepting moieties at the C-4 position of the 1,8-naphthalimide unit can significantly alter the optical, thermal, and electrochemical properties of the resulting compounds. researchgate.net The synthesis of various 4-substituted derivatives, often starting from 4-halo-1,8-naphthalic anhydride, provides a versatile platform for creating a diverse library of functionalized analogues. rsc.orgbeilstein-journals.orgnih.gov These strategies for substitution and functionalization of the naphthalimide ring system are directly applicable to the design and synthesis of novel this compound analogues.

Amide Nitrogen and Carbonyl Moiety Modifications

The core structure of this compound, while seemingly simple, offers multiple sites for chemical modification to tailor its physicochemical and biological properties. The amide nitrogen, in particular, serves as a key handle for introducing a diverse array of functional groups. Although the direct modification of the carbonyl group is less common, derivatization of the nitrogen atom in the related 1,8-naphthalimide system is extensively documented and provides a strong precedent for potential modifications to the naphthamide scaffold. rsc.org

Synthetic strategies for N-substitution often begin with a suitable naphthalic anhydride precursor, which is reacted with various primary amines to form the corresponding N-substituted imide. rsc.org For instance, 4-fluoro-1,8-naphthalic anhydride can be reacted with amino acids such as glycine, β-alanine, and 6-aminocaproic acid to yield N-carboxyalkyl-4-fluoro-1,8-naphthalimides. nuph.edu.uaresearchgate.net These derivatives, featuring a terminal carboxylic acid, are valuable as fluorescent labels for biological molecules. nuph.edu.uaresearchgate.net Phase transfer catalysis has also been employed for the N-alkylation of 4-fluoro-1,8-naphthalimide with haloalkanes like butyl iodide and octyl bromide, demonstrating a versatile method for introducing simple alkyl chains. nuph.edu.uaresearchgate.net

These methodologies highlight that the amide nitrogen of this compound is a prime target for introducing substituents designed to alter solubility, cell permeability, or to provide a linkage point for conjugation to other molecules.

Table 1: Examples of N-Substitutions on the Naphthalimide Scaffold

| Precursor | Reactant | Resulting N-Substituent | Synthetic Method | Reference |

|---|---|---|---|---|

| 4-Fluoro-1,8-naphthalic anhydride | Glycine, β-alanine, 6-aminocaproic acid | -CH2COOH, -(CH2)2COOH, -(CH2)5COOH | Imidation / Aminolysis | nuph.edu.ua, researchgate.net |

| 4-Fluoro-1,8-naphthalimide | Butyl iodide, Octyl bromide | -C4H9, -C8H17 | Phase Transfer Catalytic Alkylation | nuph.edu.ua, researchgate.net |

| 4-Bromo-1,8-naphthalic anhydride | n-Butyl amine | -C4H9 | Substitution Reaction | nih.gov |

Amino Group Derivatization and Conformational Constraints

The 4-amino group on the naphthalene ring is a critical determinant of the molecule's electronic and photophysical properties and represents another major site for derivatization. rsc.org Its modification can significantly alter the intramolecular charge transfer (ICT) characteristics, which in turn affects fluorescence emission and environmental sensitivity. researchgate.net

Robust methodologies have been developed to install a variety of functional groups at this position. Acylation of the 4-amino group is a common strategy. For example, N-(3-bromopropyl)-4-acetamido-1,8-naphthalimide has been synthesized, demonstrating the conversion of the primary amine to a secondary amide. researchgate.net More advanced methods allow for the installation of aminocarbonyl functionalities, leading to the formation of derivatives containing amide, carbamate, urea, and sulfonamide groups at the 4-position. rsc.org These transformations provide a powerful means to fine-tune the molecule's properties and to introduce new recognition motifs or reactive sites.

Substitution at the 4-position can also impose conformational constraints and influence the molecule's interactions with its environment. The electronic nature of the substituent directly impacts the photophysical properties. researchgate.net For example, the synthesis of N,N-disubstituted derivatives, such as N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide, introduces bulky groups that can alter the planarity and rotational freedom of the molecule, thereby affecting its fluorescence behavior. nih.gov Similarly, replacing the 4-amino group with other substituents like ethoxy, ethylsulfanyl, or ethylamino has been shown to modulate the photochemical properties of the naphthalimide core. umich.edu

Table 2: Examples of Derivatization at the 4-Amino Position

| Naphthalimide Core | Modification at C4-Position | Resulting Functional Group | Reference |

|---|---|---|---|

| N-(3-bromopropyl)-1,8-naphthalimide | Acylation | 4-Acetamido | researchgate.net |

| 1,8-Naphthalimide | Reaction with benzoyl isocyanate | 4-Benzamido | rsc.org |

| N-n-Butyl-4-bromo-1,8-naphthalimide | Nucleophilic substitution with diethanolamine, followed by acylation | 4-[N′,N′-bis(acyl)ethylamino] | nih.gov |

| N,N-diethylethylenediamine-1,8-naphthalimide | Substitution of 4-bromo precursor with ethylamine | 4-Ethylamino | umich.edu |

Hybrid Molecule Development and Conjugation Strategies (e.g., ferrocene (B1249389) conjugates, α-amino acids, peptides)

The development of hybrid molecules by conjugating the this compound scaffold to other functional moieties is a prominent strategy for creating compounds with novel properties. This approach leverages the unique characteristics of each component to produce multi-functional agents.

Ferrocene Conjugates: A notable example is the conjugation of 4-amino-1,8-naphthalimide with ferrocene. rsc.orgnih.gov These hybrid molecules have been investigated as potential multi-targeted anticancer agents and for fluorescent cellular imaging. rsc.orgnih.govmedicineinnovates.com The ferrocene group can promote the production of free radicals, inducing cytotoxic effects, while the naphthalimide moiety can act as a DNA intercalator or enzyme inhibitor. medicineinnovates.com The synthesis of these conjugates typically involves linking the ferrocenyl group to the naphthalimide core through a flexible or rigid linker attached to either the imide nitrogen or the 4-amino position.

α-Amino Acid and Peptide Conjugates: The this compound core is an attractive fluorophore for conjugation with amino acids and peptides. Its environmentally sensitive fluorescence makes it a powerful tool for studying protein-protein interactions and other biological processes. nih.govnih.gov A key strategy involves the synthesis of an unnatural amino acid analogue of the fluorophore, which can then be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS). nih.govnih.govresearchgate.net For example, an Fmoc-protected building block of an amino acid based on 4-N,N-dimethylamino-1,8-naphthalimide has been developed. nih.govnih.gov When this probe is incorporated into a peptide that binds to a target protein like calmodulin, the interaction can lead to a dramatic increase in fluorescence emission. nih.govnih.gov Furthermore, naphthalimide-dipeptide conjugates have been designed to undergo enzyme-instructed self-assembly, forming nanostructures and hydrogels, demonstrating the utility of these hybrids in materials science. nih.gov

Table 3: Hybrid Molecules Based on the this compound Scaffold

| Conjugated Moiety | Linkage Strategy | Purpose/Application | Reference |

|---|---|---|---|

| Ferrocene | Linked via secondary or tertiary amine | Anticancer agents, fluorescent imaging | rsc.org, nih.gov, medicineinnovates.com |

| α-Amino acids | Incorporation as an unnatural amino acid | Fluorescent probes for peptide synthesis, protein interaction studies | nih.gov, nih.gov, researchgate.net |

| Dipeptides | Covalent linkage to naphthalimide core | Enzyme-instructed self-assembly, hydrogel formation | nih.gov |

| Polyamines | Conjugation to naphthalimide backbone | Targeted drug delivery via polyamine transporter | nih.gov |

Asymmetric Synthesis and Stereochemical Control in this compound Analogues (if applicable)

The asymmetric synthesis of analogues derived from this compound is not a widely reported field of study. Most synthetic efforts focus on the derivatization of the achiral core to modulate its photophysical or biological properties. However, the principles of stereochemical control are highly relevant in the broader context of naphthalimide and naphthalenediimide (NDI) chemistry, where complex, chiral supramolecular structures have been created.

While direct asymmetric synthesis creating a stereocenter on a simple this compound derivative is uncommon, related systems demonstrate the potential for such stereochemical control. For instance, planar chiral asymmetric naphthalenediimide cyclophanes have been synthesized. rsc.org These molecules, which consist of two different NDI units linked by spacers, exist as enantiomers due to their restricted rotation and planar chirality. rsc.org Their synthesis provides a route to racemic mixtures, which can then be separated or enriched using HPLC with a chiral stationary phase. rsc.org

Furthermore, the construction of naphthalimide-based π-conjugated chiral foldamers showcases advanced strategies for creating complex chiral architectures. researchgate.net These approaches indicate that, while not yet applied extensively to simple this compound analogues, the tools of asymmetric synthesis could potentially be used to create novel, chiral derivatives with specific chiroptical properties or stereoselective biological interactions. The development of such methods remains a potential area for future research.

Biocatalytic Approaches to Naphthamide Synthesis and Modification

Biocatalysis offers an attractive, green alternative to traditional chemical methods for amide bond formation, operating under mild conditions with high selectivity. thieme-connect.de Enzymes, particularly lipases, are powerful and effective biocatalysts for synthesizing amides through the aminolysis of esters or the direct amidation of carboxylic acids. nih.govrsc.org

The lipase (B570770) B from Candida antarctica (CALB) is one of the most prolifically used enzymes for this purpose. thieme-connect.denih.gov It is highly stable and can efficiently catalyze reactions in non-aqueous, organic solvents. thieme-connect.de A sustainable enzymatic strategy for preparing a diverse range of amides using CALB in a green solvent has been developed, achieving excellent conversions and yields without requiring intensive purification. nih.gov Such a method could be directly applicable to the synthesis of this compound and its derivatives by reacting a suitable naphthalic acid or ester precursor with an amine. Lipases have been shown to catalyze the direct amidation of free carboxylic acids with amines for a wide range of substrates. nih.gov

Table 4: Biocatalytic Methods Relevant to Naphthamide Synthesis and Modification

| Enzyme | Reaction Type | Substrates | Application | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Direct Amidation | Free carboxylic acids and amines | Green synthesis of amide bonds | nih.gov |

| Lipases (general) | Aminolysis of Esters | Esters and amines | Alternative route to amide bond formation | thieme-connect.de, rsc.org |

| Sphingomonas sp. Lipase (SpL) | Aminolysis of acid or ester | Carboxylic acids/esters and amines | Whole-cell biocatalysis for amide synthesis | acs.org |

| Alkaline Phosphatase | Dephosphorylation | Phosphate-based naphthalimide-dipeptide | Enzyme-instructed self-assembly | nih.gov |

| Mushroom Tyrosinase | Oxidation | Phenol/catechol-conjugated naphthalimides | Enzymatic modification and sensing | sigmaaldrich.com |

Elucidation of Biological Mechanisms and Molecular Interactions of 4 Amino 1 Naphthamide

Cellular Pathway Modulation and Phenotypic Responses in Research Models

Regulation of Cell Cycle Progression and Apoptosis Induction Mechanisms

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. khanacademy.orgnih.gov Compounds structurally related to 4-Amino-1-naphthamide have been shown to influence cell cycle progression and induce apoptosis, or programmed cell death. nih.gov

A series of novel 2-amino-1,4-naphthoquinone-benzamide derivatives were synthesized and evaluated for cytotoxic activity against several cancer cell lines. nih.govbohrium.com Flow cytometry analysis of cells treated with these compounds revealed a dose-dependent increase in the percentage of cells in the sub-G1 phase of the cell cycle. nih.gov The accumulation of cells in the sub-G1 phase is a well-established indicator of apoptosis, suggesting that these compounds exert their cytotoxic effects by triggering this cell death pathway. nih.gov Morphological confirmation of apoptosis, including chromatin condensation and nuclear fragmentation, was observed through Hoechst 33258 staining in cells treated with the most potent of these compounds. bohrium.com These findings indicate that the broader amino-naphthoquinone-benzamide scaffold, to which this compound belongs, is capable of inducing apoptosis in cancer cells.

Intervention in Signal Transduction Cascades

Signal transduction pathways are the mechanisms by which cells respond to external and internal stimuli, governing processes from proliferation to death. nih.govkhanacademy.org this compound and its analogues intervene in these cascades through multiple mechanisms.

As a potent inhibitor of poly(ADP-ribose) polymerase (PARP), 4-amino-1,8-naphthalimide (B156640) directly interferes with a critical signaling pathway involved in DNA repair and cell fate decisions. bohrium.comnih.govyoutube.com PARP activation is an early cellular response to DNA damage, initiating a signaling cascade that recruits DNA repair proteins. mdpi.com By inhibiting PARP, naphthalimide compounds can disrupt this repair process, which is a key mechanism of their action.

Furthermore, the modulation of dopamine (B1211576) and sigma receptors by naphthamide analogues implies an intervention in neurotransmitter-based signaling pathways. nih.gov Activation of these G protein-coupled receptors typically initiates a cascade involving second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases, which phosphorylate downstream targets to elicit a cellular response. khanacademy.org The induction of apoptosis by related compounds also confirms a profound intervention in the complex signaling cascades that regulate cell survival and death. nih.gov

Modulation of Gene Expression and Epigenetic Mechanisms (e.g., poly(ADP-ribosyl)ation impact)

The regulation of gene expression is a fundamental cellular process that can be altered by external compounds. Research has shown that 4-amino-1,8-naphthalimide can modulate the expression of specific genes. While it does not alter the expression of the TERT gene, it does reduce the expression of the telomerase-associated protein gene, TEP1/TP1. nih.gov

The compound's primary role as a PARP inhibitor places it at the center of epigenetic regulation. Poly(ADP-ribosyl)ation is a post-translational modification of proteins, including histones, that plays a significant role in chromatin structure and gene regulation. bohrium.commdpi.com By inhibiting PARP, 4-amino-1,8-naphthalimide prevents the poly(ADP-ribosyl)ation of nuclear proteins. bohrium.com This includes the prevention of TERT poly(ADP-ribosyl)ation, which is correlated with the observed inhibition of telomerase activity. nih.gov This ability to inhibit a key epigenetic modification demonstrates a powerful mechanism by which this compound and related compounds can influence cellular function at the genetic level.

Oxidative Stress Response and Antioxidant System Interactions

While direct studies on this compound's specific interactions with oxidative stress pathways are not extensively detailed in the provided research, the broader class of naphthoquinones, to which it is structurally related, is known to engage with cellular redox systems. Naphthoquinones can induce oxidative stress, affecting the balance of reactive oxygen species (ROS) and cellular antioxidants. nih.gov Compounds with an amino group, such as 4-aminoantipyrine (B1666024), have been investigated for their effects on oxidative stress, demonstrating the ability to influence glutathione (B108866) (GSH) levels. nih.govresearchgate.net For instance, at high concentrations, 4-aminoantipyrine can lead to GSH depletion, shifting the intracellular environment towards a more oxidizing state. nih.govresearchgate.net

The cellular response to such chemical-induced stress often involves the activation of transcription factors like Nrf2, which regulates the expression of antioxidant proteins. nih.govnih.gov The Keap1-Nrf2 pathway is a key sensor for oxidative and electrophilic stress. nih.govnih.gov Naphthoquinones can interact with the cysteine-rich Keap1 protein, leading to the accumulation of Nrf2 in the nucleus and the subsequent transcription of antioxidant response element (ARE)-driven genes. nih.gov This response is a crucial defense mechanism against oxidative damage. Furthermore, certain amino acids themselves can modulate the NRF2 pathway, facilitating its translocation to the nucleus to promote the transcription of its target genes. nih.gov Given the structural elements of this compound, it is plausible that its biological activity could involve modulation of these or similar antioxidant and stress-response pathways, though specific mechanistic studies are required for confirmation.

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies on compounds structurally related to this compound, such as 1,8-naphthalimide-4-aminoquinoline derivatives, provide significant insights into the molecular features governing biological activity. walisongo.ac.idwalisongo.ac.id For these antimalarial compounds, Quantitative Structure-Activity Relationship (QSAR) analyses have successfully correlated specific physicochemical properties with their inhibitory concentrations (IC50). walisongo.ac.idwalisongo.ac.id

Key molecular descriptors influencing potency include electronic, hydrophobic, and steric parameters. walisongo.ac.id For example, the atomic net charges on specific carbon atoms (representing electronic properties), the partition coefficient (Log P, representing hydrophobicity), and the solvent-accessible surface area (SAA, representing steric effects) have been identified as critical determinants of antimalarial activity. walisongo.ac.id In studies of 4-aminoquinoline (B48711) derivatives, the electron-withdrawing capacity of substituents at the 7-position of the quinoline (B57606) ring was shown to directly influence activity. nih.govresearchgate.net This electronic effect, combined with the lipophilicity of the substituent, impacts the compound's ability to interact with its biological target. nih.govresearchgate.net These findings underscore the principle that a precise combination of electronic and hydrophobic features is essential for optimizing the biological potency and selectivity of this class of compounds.

| Parameter Type | Descriptor | Significance in Biological Activity |

|---|---|---|

| Electronic | Atomic Net Charge (e.g., qC2, qC14) | Represents the electron distribution in the molecule, influencing interactions with the target site. |

| Hydrophobic | Log P | Indicates the compound's lipid/water partition coefficient, affecting its ability to cross cell membranes. |

| Steric | Solvent-Accessible Area (SAA) | Relates to the molecular size and shape, determining the physical fit with the biological target. |

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of molecular features necessary for a molecule's biological activity. slideshare.netslideshare.net This model serves as a template for designing new, potent ligands. ijpsonline.com A pharmacophore consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. ijpsonline.comijsrch.com For a series of active molecules, the mapping process involves identifying these common features, determining the bioactive conformation of the molecules, and aligning them to build a 3D hypothesis. slideshare.netijpsonline.com

For derivatives related to this compound, a pharmacophore model would likely include key interaction points such as the amino group (as a hydrogen bond donor) and the aromatic naphthyl ring system (contributing to hydrophobic and π-π stacking interactions). nih.gov The goal of ligand design based on such a model is to synthesize novel compounds that fit the pharmacophore hypothesis, thereby having a higher probability of being biologically active. science.gov This approach is a cornerstone of rational drug design and is used extensively in virtual screening to identify new lead compounds from large chemical databases. slideshare.netscience.gov

Furthermore, the nature of the substituent on the amino group is vital. For instance, incorporating an extra basic alkyl chain can generate more potent and selective compounds. frontiersin.org The steric and electronic properties of substituents on the amino group or adjacent positions on the naphthyl ring of a this compound derivative would similarly be expected to modulate its interaction with biological targets. SAR studies on related naphthoquinones show that substitutions at the C2 and C3 positions of the ring system are common strategies for modifying activity. nih.gov These findings highlight that both the position and chemical nature of the amino group and its substituents are key factors to be manipulated in the design of potent derivatives.

| Substituent at 7-Position | Nature of Group | Effect on Quinoline Nitrogen pKa | Effect on Side-Chain Amino pKa |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Lowers pKa (6.28) | Lowers pKa (e.g., 7.65 for trifluoromethyl) |

| -NH₂ (Amino) | Electron-Donating | Raises pKa (8.36) | Raises pKa (10.02) |

In Vitro Experimental Systems for Mechanistic Research

In vitro cell-based assays are fundamental tools for elucidating the mechanisms of action of novel compounds. For derivatives related to this compound, such as naphthalimide-4-aminoquinoline conjugates, antiplasmodial activity has been evaluated against strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These cell-based systems allow for the determination of key parameters like the 50% inhibitory concentration (IC50), which quantifies the compound's potency. walisongo.ac.id

Beyond determining efficacy, these assays are used for mechanistic pathway analysis. For example, cytotoxicity assays against various cell lines can reveal whether a compound's effect is selective for a particular cell type (e.g., a parasite over a host cell). nih.gov By observing the morphological and biochemical changes in cells exposed to the compound, researchers can infer its mechanism of action. Studies on related 4-aminoquinolines have utilized macrophage cell lines (e.g., J774A.1) to assess cytotoxicity and determine a selectivity index, which compares the toxicity to host cells versus the target pathogen. frontiersin.org Such experimental systems are crucial for understanding the molecular events initiated by a compound, distinguishing between different potential mechanisms like apoptosis induction or inhibition of specific enzymes. nih.gov

Isolated Enzyme and Receptor Assays for Biochemical Characterization

To delineate the specific molecular targets of this compound, a series of in vitro assays utilizing isolated enzymes and receptors are indispensable. These assays provide quantitative data on the compound's binding affinity, inhibitory potency, and selectivity, which are crucial for understanding its mechanism of action at a biochemical level.

A primary approach involves screening this compound against a panel of purified enzymes, particularly kinases, proteases, and metabolic enzymes, which are frequently implicated in disease pathways. For instance, if this compound is hypothesized to be a kinase inhibitor, its activity would be assessed using radiometric, fluorescence-based, or luminescence-based assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. A reduction in signal in the presence of this compound would indicate inhibitory activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Similarly, receptor binding assays are employed to determine if this compound interacts with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. nih.govgiffordbioscience.com These assays often utilize a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. slideshare.net The displacement of this labeled ligand by this compound is measured, allowing for the calculation of its binding affinity (Ki). nih.gov Competition binding assays are a common format for these studies. nih.gov

The following interactive table illustrates hypothetical IC50 and Ki values for this compound against a selection of enzymes and receptors, which would be determined through such biochemical assays.

| Target | Assay Type | Parameter | Hypothetical Value |

|---|---|---|---|

| Kinase A | Fluorescence-based Kinase Assay | IC50 | 0.5 µM |

| Kinase B | Radiometric Kinase Assay | IC50 | 15 µM |

| Protease X | FRET-based Protease Assay | IC50 | > 100 µM |

| GPCR Y | Radioligand Binding Assay | Ki | 2.5 µM |

| Nuclear Receptor Z | Fluorescence Polarization Assay | Ki | 50 µM |

Mechanistic Studies using Primary Cell Cultures

Primary cell cultures serve as a more physiologically relevant model than immortalized cell lines for elucidating the cellular effects of this compound. kosheeka.com These cells, being freshly isolated from tissues, retain many of the characteristics of their in vivo counterparts. kosheeka.com Mechanistic studies in primary cells can bridge the gap between biochemical assays and in vivo models.

For instance, if enzyme and receptor assays suggest that this compound targets pathways involved in inflammation, primary immune cells such as macrophages or T cells would be utilized. These cells can be stimulated with inflammatory agents in the presence or absence of this compound. The effect of the compound on the production of inflammatory mediators like cytokines and chemokines can then be quantified using techniques such as ELISA or multiplex bead arrays.

Furthermore, primary cells are crucial for investigating the compound's impact on intracellular signaling pathways. Following treatment with this compound, cell lysates can be analyzed by Western blotting to assess the phosphorylation status of key signaling proteins downstream of the putative target. For example, if this compound is a Kinase A inhibitor, a decrease in the phosphorylation of a known substrate of Kinase A would be expected.

Primary hepatocytes are another valuable tool, particularly for studying the metabolic stability and potential hepatotoxicity of this compound. nih.govbecytes.comtandfonline.com These cells express a wide range of drug-metabolizing enzymes and can provide insights into the compound's metabolic fate. nih.govmdpi.com

The table below presents hypothetical data from mechanistic studies of this compound in primary cell cultures.

| Primary Cell Type | Experimental Condition | Readout | Hypothetical Result |

|---|---|---|---|

| Human Macrophages | LPS Stimulation + this compound | TNF-α Secretion (pg/mL) | Significant decrease compared to LPS alone |

| Human T Cells | TCR Activation + this compound | IL-2 Production (pg/mL) | Concentration-dependent inhibition |

| Rat Primary Hepatocytes | Incubation with this compound | Metabolite Profiling by LC-MS | Identification of hydroxylated and glucuronidated metabolites |

| Human Endothelial Cells | VEGF Stimulation + this compound | Phospho-ERK Levels (Western Blot) | Reduced phosphorylation of ERK1/2 |

Biosensing and Imaging Applications in Cellular Environments

The intrinsic properties of the naphthamide scaffold can be exploited for the development of fluorescent probes for biosensing and cellular imaging. Derivatives of 4-amino-1,8-naphthalimide, a structurally related compound, have been successfully developed as fluorescent sensors for metal ions like Zn(II). nih.govresearchgate.net This suggests that this compound itself, or a closely related derivative, could be designed to function as a biosensor.

By conjugating this compound to a recognition moiety for a specific biomolecule (e.g., an enzyme substrate or a metal chelator), a fluorescent probe can be created. The binding of the target biomolecule would ideally induce a change in the fluorescence properties of the naphthamide fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength. rsc.org This "turn-on" or "turn-off" fluorescent response allows for the detection and quantification of the target in cellular environments. rsc.org

Such probes would be invaluable for real-time monitoring of biological processes in living cells with high spatial and temporal resolution. mdpi.com For example, a this compound-based probe could be designed to detect the activity of a specific enzyme within subcellular compartments. This would provide direct visual evidence of the compound's engagement with its target in a cellular context.

The development of these tools relies on design principles such as Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). rsc.org The following table outlines the potential characteristics of a hypothetical biosensor derived from this compound.

| Biosensor Name | Target Analyte | Sensing Mechanism | Excitation Max (nm) | Emission Max (nm) | Hypothetical Cellular Application |

|---|---|---|---|---|---|

| 4AN-Zn1 | Intracellular Zn2+ | Photoinduced Electron Transfer (PET) | 450 | 550 (upon Zn2+ binding) | Imaging changes in Zn2+ homeostasis in neurons |

| 4AN-Casp3 | Active Caspase-3 | FRET (with a quencher on a cleavable linker) | 440 | 530 (upon cleavage by Caspase-3) | Visualizing apoptosis in real-time in cancer cells |

In Vivo Pre-clinical Research Models for Mechanistic Validation

Establishment and Characterization of Relevant Animal Models for Disease Pathophysiology Studies

To validate the therapeutic potential and further investigate the in vivo mechanism of action of this compound, the establishment of relevant animal models of human diseases is critical. The choice of model depends on the hypothesized therapeutic area, which is informed by the in vitro biochemical and cellular data.

For instance, if this compound demonstrates anti-inflammatory properties in vitro, rodent models of inflammation would be appropriate. ijpsr.comnih.gov The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the efficacy of potential anti-inflammatory agents. gyanvihar.org For chronic inflammation, models such as collagen-induced arthritis in mice, which mimics human rheumatoid arthritis, could be employed. ijpsr.com

If the compound shows anti-cancer activity in cell culture, xenograft models are a common starting point. creative-biolabs.comnih.gov These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. creative-biolabs.comnih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important as they better recapitulate the heterogeneity of human tumors. nih.govoup.comresearchgate.net

The characterization of these models involves confirming that they accurately reflect the pathophysiology of the human disease. This includes histological analysis of tissues, measurement of disease-specific biomarkers, and monitoring of clinical signs.

Pharmacodynamic Biomarker Discovery and Validation in Experimental Settings

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological effect in vivo. nih.govaacrjournals.orgbiognosys.com The discovery and validation of such biomarkers for this compound in preclinical models provide crucial information for its potential clinical development. nih.govbmj.com

Early-stage biomarker discovery can be performed using techniques like transcriptomics (e.g., RNA sequencing) or proteomics on tissues or blood samples from animal models treated with this compound. bmj.com This can reveal changes in gene or protein expression that are downstream of the compound's molecular target. For example, if this compound inhibits a specific kinase, the expression of genes regulated by that kinase's signaling pathway would be expected to change.

Once potential biomarkers are identified, they need to be validated. altex.orgprecisionformedicine.com This involves demonstrating that the biomarker modulation is dose-dependent and correlates with the compound's efficacy in the animal model. crownbio.com For instance, in a cancer xenograft model, a decrease in a specific phosphoprotein in tumor tissue after treatment with this compound could serve as a PD biomarker. This would be validated by showing that the extent of phosphoprotein reduction correlates with tumor growth inhibition.

The following table provides hypothetical examples of PD biomarkers that could be discovered and validated for this compound in preclinical models.

| Animal Model | Tissue/Fluid | Biomarker | Method of Measurement | Hypothetical Finding |

|---|---|---|---|---|

| Carrageenan-induced Paw Edema (Rat) | Paw Tissue | Phospho-p38 MAPK levels | Western Blot / ELISA | Dose-dependent decrease with this compound treatment |

| Human Cancer Xenograft (Mouse) | Tumor Tissue | mRNA expression of Gene X | qRT-PCR / RNA-Seq | Significant downregulation that correlates with tumor regression |

| Collagen-induced Arthritis (Mouse) | Plasma | Level of Cytokine Y | Luminex Assay | Reduction in circulating levels following treatment |

| Human Cancer Xenograft (Mouse) | Blood | Circulating Tumor DNA (ctDNA) with specific mutation | Digital PCR | Decrease in ctDNA levels post-treatment |

Computational and Theoretical Approaches in 4 Amino 1 Naphthamide Research

Molecular Docking and Ligand-Protein Interaction Prediction for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand, such as 4-Amino-1-naphthamide, and in elucidating the specific interactions that stabilize the ligand-protein complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to rank them based on their binding affinity.

In silico molecular docking studies on derivatives with similar scaffolds, such as naphthoquinones and naphthyridines, have demonstrated the utility of this approach in identifying key amino acid residues involved in binding. nih.govthebioscan.com These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in the formation of a stable complex. For instance, in the case of this compound, the amino and amide groups are potential hydrogen bond donors and acceptors, while the naphthalene (B1677914) ring can engage in hydrophobic and π-π stacking interactions.

The insights gained from molecular docking can guide the design of more potent and selective inhibitors. By understanding the binding mode of a parent compound, medicinal chemists can strategically modify its structure to enhance interactions with the target protein, thereby improving its therapeutic potential.

Below is a table summarizing representative molecular docking studies on compounds analogous to this compound, highlighting the target proteins and key interactions.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interactions |

| Naphthoquinone Derivatives | Human Serum Albumin | Not specified | Hydrophobic interactions |

| β-Naphthol Derivatives | α-glucosidase | Not specified | Good binding affinity |

| Naphthyridine Derivatives | Various cancer cell lines | Not specified | Better interaction energy |

| 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes | Bovine Serum Albumin | Not specified | Polar, ionic, and hydrophobic forces |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound. jeires.comresearchgate.net These methods are used to calculate a variety of molecular properties, including optimized geometry, electronic energies, and charge distribution, which are crucial for predicting a molecule's reactivity and interaction with its environment.

Studies on related 4-aminonaphthalene and 1,8-naphthalimide (B145957) derivatives have successfully employed DFT to elucidate their structural and electronic characteristics. jeires.comresearchgate.netnih.goveurekaselect.com These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is an indicator of the molecule's chemical reactivity and kinetic stability.

The following table presents key quantum chemical parameters calculated for 4-aminonaphthalene derivatives, which are structurally related to this compound, and their implications.

| Parameter | Description | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Higher values suggest better electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Lower values suggest better electron-accepting capacity. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller energy gap implies higher reactivity and polarizability. |

| Dipole Moment (µ) | Measure of the polarity of the molecule | A higher dipole moment can influence solubility and binding interactions. |

| Global Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. |

| Global Softness (σ) | Reciprocal of global hardness | A higher value indicates greater reactivity. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the C-C and C-N bonds can lead to various conformers with different energies. Quantum chemical calculations are employed to determine the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them.

Understanding the preferred conformation of this compound is crucial as it dictates how the molecule will fit into the binding site of a target protein. The energy landscape provides a map of all possible conformations and their relative energies, with the low-energy regions corresponding to the most probable shapes of the molecule.

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, these methods can be used to predict its metabolic fate, degradation pathways, or its reactivity towards a biological target. By characterizing the transition states of potential reactions, one can gain a deeper understanding of the molecule's stability and how it might be transformed under different conditions.

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation. This process is highly dependent on the electronic properties of the donor and acceptor moieties and the nature of the solvent. The 4-amino group in this compound can act as an electron donor, while the naphthamide core can function as an electron acceptor.

Quantum chemical calculations, particularly time-dependent DFT (TD-DFT), are used to study the excited-state properties of molecules and to predict the likelihood of ICT. These calculations can provide information on the energies of the excited states and the charge distribution in both the ground and excited states. The analysis of ICT properties is particularly important for the design of fluorescent probes and materials for optoelectronic applications.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions and Conformational Changes

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the fluctuations in their interactions.

MD simulations are particularly useful for assessing the stability of a docked pose. By simulating the complex in a solvent environment that mimics physiological conditions, one can determine whether the ligand remains bound to the protein and how the binding interactions evolve over time. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions.

In the context of this compound, MD simulations can provide valuable insights into:

The stability of the ligand-protein complex.

The flexibility of the binding site.

The key residues that maintain stable interactions with the ligand.

The conformational changes induced in the protein upon ligand binding.

The table below outlines the types of analyses commonly performed in MD simulation studies of ligand-protein complexes.

| Analysis Type | Information Gained | Relevance to this compound Research |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the protein and the ligand's binding pose over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible regions of the protein that may be important for ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the contribution of hydrogen bonding to the stability of the complex. |

| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Provides a more accurate prediction of binding affinity compared to docking scores. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govijpcbs.comresearchgate.net These models are based on the principle that the activity or property of a molecule is a function of its structural features.

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known activities (e.g., IC50 values) is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on 1,8-naphthalimide derivatives have been successful in identifying key molecular features that govern their anticancer and other biological activities. nih.govnih.gov For this compound, QSAR modeling can be used to guide the design of new analogs with improved potency. By identifying the descriptors that are positively or negatively correlated with the desired activity, researchers can prioritize the synthesis of compounds that are predicted to be more active.

The following table provides examples of descriptor classes used in QSAR and QSPR modeling and their potential relevance to this compound.

| Descriptor Class | Examples | Relevance to this compound Analogues |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic structural properties influencing size and shape. |

| Topological | Connectivity indices, shape indices | Describe the branching and overall shape of the molecule. |

| Geometrical (3D) | Surface area, volume | Relate to the steric fit of the molecule in a binding site. |

| Electronic | Dipole moment, polarizability, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

Computational Assessment of Pharmacokinetic Relevance (Focus on prediction of ADME, not experimental data or toxicity)

In the realm of modern drug discovery, the early prediction of a compound's pharmacokinetic profile is crucial for its development. In silico tools provide a rapid and cost-effective means to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. While specific computational ADME studies for this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related naphthamide derivatives.

A pertinent example is the in silico ADME analysis conducted on a series of N-4-chlorophenylnaphthamides, which share the core naphthamide scaffold. Computational assessments of these related compounds suggest a favorable pharmacokinetic profile. Predictions indicate good oral absorption rates, which is a desirable characteristic for orally administered therapeutics. Furthermore, these studies suggest that the metabolism of these compounds is likely to be favorable. A significant prediction for compounds intended to act on the central nervous system is their ability to penetrate the blood-brain barrier (BBB). In the case of the studied N-4-chlorophenylnaphthamide derivatives, it was predicted that they would not penetrate the BBB, suggesting their primary effects would be confined to the periphery.

These findings for structurally similar compounds allow for the generation of a predictive ADME profile for this compound, as detailed in the interactive data table below. It is important to note that these are theoretical predictions and would require experimental validation.

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Oral Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Likely to have limited central nervous system effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |

De Novo Ligand Design and Virtual Screening Methodologies

De novo ligand design and virtual screening are powerful computational techniques used to identify and optimize novel drug candidates. De novo design involves the creation of new molecular structures with desired pharmacological properties, often by building upon a known molecular scaffold. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target.

A comprehensive search of the scientific literature was conducted to identify studies where this compound was utilized as a scaffold in de novo ligand design or as a query molecule in virtual screening campaigns. This search did not yield specific examples of the direct application of these methodologies to this compound.

However, the broader class of compounds with bicyclic systems, such as naphthalenes, has been the subject of such computational studies. For instance, research on naphthalenediimides has demonstrated the use of computational design to create proteins that can bind to these scaffolds. These studies highlight the potential for designing novel molecules and their biological targets in a coordinated fashion.

While direct applications to this compound are not currently reported, its chemical structure presents a viable starting point for future computational drug design efforts. The naphthamide core can serve as a scaffold for the de novo design of new derivatives with potentially improved potency and selectivity. Furthermore, this compound could be used as a template for similarity-based virtual screening to identify commercially available or synthetically accessible analogs with desired biological activities. The absence of specific studies in the current literature underscores a potential area for future research in the exploration of the therapeutic potential of this compound and its derivatives.

Advanced Analytical and Bioanalytical Methodologies in 4 Amino 1 Naphthamide Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights in Complex Biological Systems

Spectroscopic methods are indispensable for gaining a deep understanding of the molecular structure of 4-Amino-1-naphthamide and its behavior in biological environments. These techniques provide detailed information on its electronic, vibrational, and structural properties, as well as its interactions with biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between small molecules like this compound and proteins at an atomic level. nih.govresearchgate.net It provides valuable insights into the binding modes, affinities, and conformational changes that occur upon complex formation. nih.gov Techniques such as chemical shift perturbation (CSP) or chemical shift mapping (CSM) are employed to identify the amino acid residues at the binding interface. nih.gov In a typical experiment, a series of NMR spectra of the target protein are acquired with increasing concentrations of this compound. nih.gov Changes in the chemical shifts of specific protein resonances indicate the location of the binding site. nih.gov

NMR is also instrumental in metabolite characterization. researchgate.netnih.gov One-dimensional ¹H NMR spectra of biological samples can reveal the metabolic fingerprint of a system, allowing for the identification and quantification of numerous metabolites simultaneously. mdpi.com For more complex mixtures or for identifying novel metabolites of this compound, two-dimensional NMR techniques are essential. nih.gov These methods provide greater spectral resolution and enable the elucidation of the chemical structure of unknown compounds. nih.gov The use of isotope-labeled this compound could further enhance the detection and structural confirmation of its metabolites. nih.gov

| NMR Technique | Application in this compound Research | Information Obtained |

| Chemical Shift Perturbation (CSP) | Studying protein-ligand interactions | Identification of binding site on the protein |

| Saturation Transfer Difference (STD) NMR | Screening for binding and epitope mapping | Identifies which parts of the ligand are in close contact with the protein |

| 1D ¹H NMR | Metabolite profiling of biofluids | Identification and quantification of known metabolites |

| 2D NMR (e.g., COSY, HSQC) | Metabolite structure elucidation | Connectivity of atoms within a metabolite, aiding in the identification of unknown metabolites |

High-resolution mass spectrometry (HR-MS) is a cornerstone technique in metabolomics, offering high sensitivity and mass accuracy for the detection and identification of metabolites in complex biological samples. researchgate.netnih.gov When coupled with liquid chromatography (LC), LC-HR-MS allows for the separation of metabolites prior to their detection, which is crucial for distinguishing isomers and reducing matrix effects. nih.gov The accurate mass measurements provided by HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, enable the determination of the elemental composition of metabolites of this compound. nih.govthermofisher.com

Metabolite profiling studies using HR-MS can reveal changes in the metabolome in response to the introduction of this compound. nih.gov By comparing the metabolic profiles of treated and untreated samples, researchers can identify potential biomarkers and gain insights into the compound's mechanism of action. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then used to obtain structural information about the identified metabolites by fragmenting the parent ions and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides a fingerprint that can be used to confirm the identity of known metabolites or to elucidate the structure of novel ones. researchgate.net

| HR-MS Technique | Application in this compound Research | Key Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of metabolites in complex mixtures | High separation efficiency and sensitivity |

| Time-of-Flight (TOF) Mass Spectrometry | Accurate mass measurement for elemental composition determination | High mass accuracy and resolution |

| Orbitrap Mass Spectrometry | High-resolution analysis of metabolites | Very high mass accuracy and resolution, enabling fine isotope analysis |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites | Provides fragmentation patterns for structural confirmation |

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov In the context of this compound research, this technique can be used to obtain the crystal structure of the compound itself, providing precise information about its bond lengths, bond angles, and conformation. Furthermore, co-crystallization of this compound with a target protein can yield a co-crystal structure, revealing the exact binding mode of the ligand within the protein's active site. nih.govyoutube.com This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity. domainex.co.uk

The study of supramolecular assembly, where molecules self-assemble into larger, ordered structures through non-covalent interactions, can also be facilitated by X-ray crystallography. nih.govnih.gov The crystal structure of this compound can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive its self-assembly. nih.gov Understanding these interactions is important for materials science applications and for comprehending the behavior of the compound in different environments. mdpi.com

UV-Visible and fluorescence spectroscopy are fundamental techniques for studying the electronic properties and photophysical behavior of molecules. msu.edu The naphthalene (B1677914) moiety in this compound is a well-known fluorophore, and its absorption and emission properties can be readily characterized using these techniques. nih.gov The UV-Visible absorption spectrum provides information about the electronic transitions within the molecule, while the fluorescence spectrum reveals the energy and intensity of the emitted light upon excitation. msu.edu

The fluorescence of this compound is likely to be sensitive to its local environment, making it a potential candidate for the development of fluorescent probes. nih.govbiorxiv.org Changes in the fluorescence intensity or wavelength (color) can be used to detect and quantify the presence of specific analytes or to monitor changes in the microenvironment, such as polarity or viscosity. nih.gov The amino and amide groups on the naphthalene ring can act as recognition sites for target molecules, and their interaction can lead to a measurable change in the fluorescence signal. nih.gov

| Spectroscopic Parameter | Information Provided | Relevance to this compound |

| Molar Absorptivity (ε) | Efficiency of light absorption at a specific wavelength | Characterizes the electronic transitions of the naphthalene core |

| Maximum Emission Wavelength (λₑₘ) | Color of the emitted fluorescence | Indicates the energy of the fluorescent transition |

| Fluorescence Quantum Yield (Φբ) | Efficiency of the fluorescence process | A measure of the brightness of the fluorophore |

| Fluorescence Lifetime (τ) | Time a molecule spends in the excited state | Can be sensitive to environmental factors and binding events |

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for investigating the vibrational modes of molecules. spectroscopyonline.com The resulting spectra provide a molecular fingerprint that is unique to the compound's structure. nih.gov For this compound, these techniques can be used to identify the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the vibrations of the aromatic naphthalene ring. nih.gov

These vibrational techniques are particularly sensitive to hydrogen bonding interactions. arxiv.orgnih.gov The formation of intramolecular or intermolecular hydrogen bonds can cause significant shifts in the vibrational frequencies of the involved functional groups. ias.ac.in For example, the N-H and C=O stretching frequencies of the amide group in this compound are expected to be sensitive to its hydrogen bonding environment. nih.gov By analyzing these shifts, researchers can gain insights into the strength and nature of hydrogen bonds in different states (e.g., solid vs. solution) and in the presence of interacting molecules. mdpi.com

Chromatographic Separations for Compound Isolation, Purity Assessment, and Metabolite Fractionation in Research

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its metabolites. nih.gov High-performance liquid chromatography (HPLC) is a widely used method for assessing the purity of synthetic compounds and for isolating them from reaction mixtures. nih.gov Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common choice for the separation of aromatic compounds like this compound. researchgate.net

In metabolomics research, chromatography is crucial for separating the complex mixture of metabolites present in biological samples before their analysis by mass spectrometry or NMR. dss.go.th This separation, or fractionation, reduces the complexity of the sample, allowing for the detection of low-abundance metabolites and improving the accuracy of their identification and quantification. mdpi.com Different chromatographic methods, such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC), can be employed to target specific classes of metabolites. nih.gov

| Chromatographic Technique | Application | Principle of Separation |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and compound isolation | Partitioning between a stationary phase and a liquid mobile phase |

| Reversed-Phase HPLC | Separation of nonpolar to moderately polar compounds | Hydrophobic interactions between the analyte and a nonpolar stationary phase |

| Ion-Exchange Chromatography | Separation of charged molecules | Electrostatic interactions between the analyte and a charged stationary phase |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase |

Advanced Bioanalytical Methods for Quantification in Experimental Matrices (e.g., cell lysates, animal tissues for mechanistic studies)

The precise quantification of this compound in complex biological matrices is crucial for elucidating its mechanisms of action and understanding its pharmacokinetic profile in preclinical research. While specific validated methods for this compound are not extensively detailed in publicly available literature, the analytical approaches employed for other aromatic amines and naphthalimide derivatives provide a strong framework for developing robust bioanalytical assays. Methodologies such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) are staples in bioanalysis due to their sensitivity and selectivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the quantification of small molecules in biological samples. For aromatic amines, reversed-phase HPLC is commonly used for separation. The choice of the stationary phase, mobile phase composition, and gradient elution is optimized to achieve good chromatographic resolution and peak shape.

Detection by mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This minimizes interference from the complex biological matrix. Sample preparation is a critical step to remove proteins and other interfering substances and may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Cation-exchange SPE can be particularly effective for extracting basic compounds like aromatic amines.

Below is an interactive data table summarizing hypothetical HPLC-MS/MS parameters that could be adapted for the analysis of this compound in cell lysates and animal tissue homogenates.

| Parameter | Typical Conditions for Aromatic Amine Analysis |

| Chromatography | Reversed-Phase HPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical LOQ | 0.1 - 1 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another viable technique for the analysis of aromatic amines. cdc.gov Due to the polarity and potential for thermal degradation of some amines, derivatization is often necessary to improve their volatility and thermal stability. cdc.gov Common derivatizing agents include isobutyl chloroformate or acetic anhydride (B1165640). The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. Sample preparation for GC-MS typically involves LLE or SPE to isolate the analyte from the biological matrix.

The following table outlines potential GC-MS parameters for the analysis of derivatized this compound.

| Parameter | Typical Conditions for Derivatized Aromatic Amine Analysis |

| Derivatization | Acylation or silylation |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized gradient (e.g., 100°C to 300°C) |

| Ionization Source | Electron Ionization (EI) |

| MS Detection | Mass Spectrometer |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Hypothetical LOD | 0.01 - 0.1 mg per sample |

Biosensor Technologies for Real-time Interaction Analysis and Ion Detection